molecular formula C13H16BNO2S B1400509 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine CAS No. 1326713-87-4

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

Cat. No. B1400509
M. Wt: 261.2 g/mol
InChI Key: FRAFKEJLWKHQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 3-Pyridylboronic Acid Pinacol Ester .


Synthesis Analysis

The synthesis of such compounds often involves borylation, a process that introduces a boron atom into a molecule . For instance, borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also be carried out in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine” is characterized by the presence of a pyridine ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, the O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its melting point ranges from 102.0 to 106.0 °C .

Scientific Research Applications

Molecular Structure and Conformation Analysis

  • Molecular Synthesis and Structure : The compound, as a part of boric acid ester intermediates, has been synthesized and its structure confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT studies have been conducted to analyze its molecular structure and conformation, revealing its physicochemical properties (Huang et al., 2021).

Chemical Reactivity and Stability

  • Structural and Reactivity Comparison : The compound's structure has been compared with its regioisomer, highlighting differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Such structural variations influence its chemical reactivity and stability, as determined by HOMO and LUMO analyses (Sopková-de Oliveira Santos et al., 2003).

Applications in Medicinal Chemistry

  • Synthesis of Medicinally Important Compounds : An optimized synthesis process, including Suzuki coupling, has been developed for the production of medicinally significant compounds, demonstrating the chemical's utility in high throughput and large-scale synthesis (Bethel et al., 2012).

Dye Synthesis and Textile Applications

  • Use in Dye Synthesis : The compound has been used to synthesize azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties have been measured, indicating its potential in textile dyeing (Ho, 2005).

Electronic and Material Science

  • Formation of Coordination Polymers : The compound has been used in the formation of coordination polymers, such as in the synthesis of two-dimensional polymers with cobalt(II) and an extended dipyridyl ligand. This application demonstrates its potential in material science and electronic device fabrication (Al-Fayaad et al., 2020).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-18-11-7-15-6-5-9(10)11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAFKEJLWKHQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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